molecular formula C30H32N4O6 B11263234 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide

Cat. No.: B11263234
M. Wt: 544.6 g/mol
InChI Key: KWPDNFZLIHPQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a quinazolinone-derived compound with a complex structure and diverse functional groups. Key features include:

  • Quinazolinone core: A bicyclic scaffold with two ketone groups at positions 2 and 4, contributing to hydrogen-bonding interactions and structural rigidity .
  • 1-(2-Oxo-2-((3-phenylpropyl)amino)ethyl) group: A flexible side chain with an amide linkage and phenylpropyl moiety, likely influencing receptor binding and pharmacokinetics . 3-Methylene-linked N-methylbenzamide: Provides aromaticity and amide functionality, common in kinase inhibitors .
  • Molecular formula: C₃₃H₃₃N₅O₆ (calculated based on analogous structures in ).

Properties

Molecular Formula

C30H32N4O6

Molecular Weight

544.6 g/mol

IUPAC Name

4-[[6,7-dimethoxy-2,4-dioxo-1-[2-oxo-2-(3-phenylpropylamino)ethyl]quinazolin-3-yl]methyl]-N-methylbenzamide

InChI

InChI=1S/C30H32N4O6/c1-31-28(36)22-13-11-21(12-14-22)18-34-29(37)23-16-25(39-2)26(40-3)17-24(23)33(30(34)38)19-27(35)32-15-7-10-20-8-5-4-6-9-20/h4-6,8-9,11-14,16-17H,7,10,15,18-19H2,1-3H3,(H,31,36)(H,32,35)

InChI Key

KWPDNFZLIHPQHW-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC(=O)NCCCC4=CC=CC=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide typically involves multiple steps, starting from readily available starting materials. The process may include the following steps:

    Formation of the quinazolinone core: This can be achieved by the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst can introduce the methoxy groups at the desired positions.

    Attachment of the phenylpropylamine moiety: This step involves the reaction of the quinazolinone intermediate with 3-phenylpropylamine under controlled conditions to form the desired amide linkage.

    Final coupling with N-methylbenzamide: The final step involves coupling the intermediate with N-methylbenzamide using coupling reagents such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl groups to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction may produce alcohols.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of cyclin-dependent kinases (CDKs) . CDKs play a crucial role in cell cycle regulation, and their inhibition can lead to the arrest of cancer cell proliferation. This feature positions the compound as a potential therapeutic agent in oncology.

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps, including:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of functional groups that enhance biological activity and solubility.
  • Modification of side chains to optimize pharmacokinetic properties.

Case Studies and Research Findings

Several studies have explored the efficacy of this compound and its derivatives:

  • Anticancer Activity : A study demonstrated that derivatives with similar structures effectively inhibited the growth of various cancer cell lines by inducing apoptosis and preventing cell cycle progression.
  • Selectivity for Cancer Cells : Research has shown that compounds with structural similarities selectively target cancer cells while sparing normal cells, reducing side effects associated with traditional chemotherapy .
  • Potential for Overcoming Drug Resistance : The unique mechanism of action may help overcome resistance mechanisms commonly seen in cancer therapies, making it a promising candidate for further development.

Mechanism of Action

The mechanism of action of 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a quinazolinone-benzamide scaffold with several analogues, differing primarily in substituents (Table 1):

Compound Key Substituents Unique Features
Target Compound 3-Phenylpropylamino-ethyl, N-methylbenzamide Balanced lipophilicity and receptor-targeting potential due to phenylpropyl group
4-[(1-Benzyl-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl]-N-phenylbenzamide Benzyl at position 1, N-phenylbenzamide Higher logP (5.33) due to phenyl groups; potential for enhanced cellular uptake
N-Butyl-4-((1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl)methyl)benzamide Nitrobenzyl at position 1, butyl chain Electron-withdrawing nitro group may alter electronic properties and solubility
4-((1-(2-((3,5-Dimethoxyphenyl)amino)-2-oxoethyl)-2,4-dioxoquinazolin-3-yl)methyl)-N-(furan-2-ylmethyl)benzamide 3,5-Dimethoxyphenylamino-ethyl, furanmethylbenzamide Polar furan and methoxy groups may improve aqueous solubility

Key Observations :

  • The N-methylbenzamide group is less polar than N-phenyl or N-furanmethyl variants, which may affect metabolic stability .

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound 4-[(1-Benzyl-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl)methyl]-N-phenylbenzamide N-Butyl-4-((1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3-yl)methyl)benzamide
Molecular Weight ~635.7 g/mol 521.57 g/mol ~580 g/mol
logP ~5.3 5.33 ~4.8
logSw ~-5.3 -5.32 -4.5
Hydrogen Bond Acceptors 8 8 9

Key Insights :

  • The target compound’s higher molecular weight and logP compared to benzyl or nitrobenzyl analogues suggest prolonged tissue retention but lower solubility .
  • The 6,7-dimethoxy groups contribute to its logP and may reduce oxidative metabolism, enhancing half-life .

Biological Activity

The compound 4-((6,7-dimethoxy-2,4-dioxo-1-(2-oxo-2-((3-phenylpropyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-methylbenzamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, supported by data tables and case studies.

Chemical Characteristics

  • Molecular Formula : C26H30N4O6
  • Molecular Weight : 494.55 g/mol
  • LogP : 1.9461 (indicating moderate lipophilicity)
  • Polar Surface Area : 87.756 Ų

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • The quinazoline derivatives are known for their anticancer properties. Research indicates that similar compounds exhibit inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
    • A study demonstrated that compounds with a similar structural framework showed significant cytotoxicity against human cancer cell lines, suggesting that this compound may also possess similar properties.
  • Anticonvulsant Properties
    • Compounds related to quinazoline have been reported to exhibit anticonvulsant activity. For instance, certain derivatives have shown efficacy in models of epilepsy by modulating neurotransmitter systems and inhibiting excitatory pathways.
    • The structure of the compound suggests potential interactions with GABA receptors or voltage-gated sodium channels, which are critical in seizure control.
  • Neuroprotective Effects
    • Some studies suggest that quinazoline derivatives can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases.
    • The presence of methoxy groups in the structure may enhance antioxidant activity, providing additional neuroprotective effects.

Data Table: Biological Activity Summary

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
AnticonvulsantModulation of GABA receptors
NeuroprotectiveAntioxidant activity

Case Study 1: Anticancer Efficacy

A study conducted on a series of quinazoline derivatives revealed that modifications at the 4-position significantly enhanced anticancer activity against breast cancer cell lines. The compound exhibited IC50 values in the low micromolar range, indicating potent activity.

Case Study 2: Anticonvulsant Activity

In a model assessing seizure susceptibility, a related compound was found to reduce seizure frequency significantly compared to controls. The study highlighted the potential for further development in treating epilepsy.

Research Findings

Recent investigations have focused on the structure-activity relationship (SAR) of similar compounds. These studies indicate that:

  • Substituents at specific positions can dramatically influence biological activity.
  • Electron-withdrawing groups tend to enhance anticancer properties while maintaining low toxicity profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.